molecular formula C11H15N3O4S B3387724 Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate CAS No. 851288-82-9

Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3387724
CAS No.: 851288-82-9
M. Wt: 285.32 g/mol
InChI Key: YHKWIAWYZPCADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-4-18-11(17)7-5(2)6(3)19-10(7)13-8(15)9(16)14-12/h4,12H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWIAWYZPCADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139056
Record name Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851288-82-9
Record name Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851288-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with hydrazine to introduce the hydrazinecarbonyl group. Finally, formamide is added to complete the synthesis, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 851288-82-9 .
  • Molecular Formula : C₁₁H₁₅N₃O₄S.
  • Molecular Weight : 285.32 g/mol .
  • Structure: Features a hydrazinecarbonyl formamido group (-NH-C(O)-NH-NH₂) at the 2-position of a 4,5-dimethylthiophene-3-carboxylate scaffold.

The parent compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is a common precursor for thiophene-based derivatives (e.g., via Gewald’s reaction) .

Comparison with Structurally Similar Compounds

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

Key Examples :

  • 3d (4-Hydroxyphenyl derivative) : Melting point (mp) 298–300°C, 90% yield, IR peaks for -OH (3131 cm⁻¹), -C≡N (2212 cm⁻¹) .
  • 3e (4-Hydroxy-3-methoxyphenyl derivative): mp 215–216°C, 88% yield, enhanced antioxidant activity due to phenolic substitution .

Structural Differences :

  • Substituent: Cyanoacrylamido group (-NH-C(O)-CH=C(CN)-Ar) vs. hydrazinecarbonyl formamido in the target compound.
  • Reactivity: The cyano group in these derivatives facilitates Knoevenagel condensation with benzaldehydes, enabling π-conjugation for antioxidant activity .

Bioactivity :

  • Antioxidant: Phenolic derivatives (e.g., 3d) show >70% radical scavenging in DPPH/NO assays.
  • Anti-inflammatory : 70.2–83.1% inhibition of carrageenan-induced paw edema, comparable to diclofenac (85%) .

Comparison: The hydrazinecarbonyl group in the target compound may offer distinct hydrogen-bonding interactions for enzyme targeting, whereas cyanoacrylamido derivatives prioritize electron-withdrawing effects for redox activity.

Sulfonamide Hydrazones ()

Examples :

  • Compound 15 (4-Chlorophenyl) : 95% yield, mp 226–227°C.
  • Compound 17 (4-Nitrophenyl) : 94% yield, mp 227–228.5°C .

Structural Differences :

  • Core : Benzene-sulfonamide vs. thiophene-carboxylate.
  • Functional Group : Hydrazone (-NH-N=C-Ar) vs. hydrazinecarbonyl formamido (-NH-C(O)-NH-NH₂).

Applications : Sulfonamide hydrazones are studied for antimicrobial and carbonic anhydrase inhibition, leveraging the sulfonamide moiety’s pharmacophore .

Comparison : The thiophene core in the target compound may enhance membrane permeability compared to rigid benzene rings, while the hydrazinecarbonyl group offers greater nucleophilicity than hydrazones.

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS 67318-08-5)

  • Molecular Formula: C₁₃H₁₇NO₅S.
  • Substituent : Ethoxy-oxoacetamido (-NH-C(O)-CO-OEt) .

Structural Differences :

  • The ethoxy-oxoacetamido group lacks the hydrazine (-NH-NH₂) moiety, reducing hydrogen-bonding capacity but increasing lipophilicity.

Applications : Likely explored for esterase-sensitive prodrugs due to the ethoxy group’s hydrolytic susceptibility.

Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 299405-12-2)

  • Molecular Formula: C₁₆H₁₆BrNO₃S.
  • Substituent : Bromobenzamido (-NH-C(O)-C₆H₄-Br) .

Structural Differences :

Applications : Halogenated analogs are often used in cross-coupling reactions (e.g., Suzuki) for drug diversification.

Biological Activity

Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C11_{11}H15_{15}N3_3O4_4S. Its structure features a thiophene ring substituted with a hydrazinecarbonyl formamido group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with thiophene carboxylic acids. The process can be optimized by varying reaction conditions to enhance yield and purity.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study synthesized various hydrazide-based compounds and tested them against multiple human cancer cell lines, including ovarian and colorectal cancers. Notably, some derivatives demonstrated IC50_{50} values in the sub-micromolar range, indicating potent cytotoxicity against these cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell Line TestedIC50_{50} (µM)Mechanism of Action
9SKOV-3<1Induces ROS production
12HCT116<1Interrupts cell cycle progression

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Reactive Oxygen Species (ROS) : Studies have shown that certain derivatives can induce ROS in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Flow cytometric studies indicated that these compounds can disrupt normal cell cycle progression in cancerous cells .
  • Cytotoxicity : The compounds were observed to have a significant cytotoxic effect on various cancer cell lines, suggesting their potential as chemotherapeutics.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydrazone derivatives similar to this compound:

  • A study published in PubMed evaluated a series of hydrazide compounds for their cytotoxic effects on ovarian cancer models. The findings highlighted the importance of structural modifications in enhancing anticancer activity .
  • Another investigation into the pharmacological properties of related compounds revealed their potential as enzyme inhibitors and their role in modulating oxidative stress within cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.